4-Hydroxyisoleucine (4-HIL) is an unusual, naturally occurring amino acid primarily found in fenugreek (Trigonella foenum-graecum L.) seeds. [ [], [], [], [], [], [] ] While isoleucine is its precursor, 4-HIL is uniquely found in fenugreek and is not a common amino acid found in proteins. [ [], [], [] ] It exists as different isomers, with the (2S, 3R, 4S)-4-hydroxyisoleucine isomer exhibiting significant anti-diabetic properties. [ [], [], [] ] This has led to significant research interest in 4-HIL as a potential therapeutic agent for diabetes and related metabolic disorders.
Related Compounds
Isoleucine
Compound Description: Isoleucine is an essential branched-chain amino acid crucial for protein synthesis and various metabolic functions. It acts as a precursor to 4-hydroxyisoleucine in a biochemical pathway facilitated by the enzyme l-isoleucine hydroxylase. [, ]
Trigonelline
Compound Description: Trigonelline is an alkaloid found in fenugreek seeds, often co-extracted with 4-hydroxyisoleucine. It exhibits various pharmacological activities, including hypoglycemic, neuroprotective, and antioxidant effects. [, , ]
Phytic Acid
Compound Description: Phytic acid, a naturally occurring compound found in plant-based foods, exhibits strong antioxidant activity and can chelate metal ions. []
Relevance: Although structurally dissimilar to 4-hydroxyisoleucine, phytic acid is included in this list due to its inclusion in a computational docking study investigating potential inhibitors of various enzymes. [] This study explored the binding affinities of both phytic acid and 4-hydroxyisoleucine to targets like cyclooxygenase-2, matrix metalloproteinases, and others. This suggests a possible common ground in their pharmacological activities and therapeutic potential, despite their structural differences. []
4-Hydroxy-3-methyl-2-keto-pentanoate (HMKP)
Compound Description: HMKP is a key intermediate in a proposed two-step enzymatic synthesis pathway for 4-hydroxyisoleucine. []
Relevance: HMKP is directly related to 4-hydroxyisoleucine as its precursor in a novel biosynthetic pathway. This pathway involves an aldol condensation reaction between acetaldehyde and alpha-ketobutyrate catalyzed by HMKP aldolase, followed by a transamination step to yield 4-hydroxyisoleucine. [, ] This approach holds promise for the efficient production of 4-hydroxyisoleucine. []
(2S,3R,4R)-4-Hydroxyisoleucine
Compound Description: This stereoisomer of 4-hydroxyisoleucine differs in the spatial arrangement of the hydroxyl group at the 4-position. [, ]
Relevance: This isomer is particularly relevant when investigating the structure-activity relationship of 4-hydroxyisoleucine. Studies have shown that the (2S,3R,4S)-isomer exhibits greater insulin-stimulating activity compared to the (2S,3R,4R)-isomer, highlighting the importance of stereochemistry in its biological activity. [, ]
(2R,3R,4R)-4-Hydroxyisoleucine
Compound Description: Similar to the previous entry, this compound is another stereoisomer of 4-hydroxyisoleucine with a distinct spatial arrangement of the hydroxyl group. []
Relevance: The existence of this stereoisomer further underscores the importance of stereochemistry in dictating the biological activity of 4-hydroxyisoleucine. The varying efficacies of different isomers underscore the need for precise synthesis and characterization methods to ensure the desired biological effects. []
Compound Description: These compounds are diastereomers of 4-hydroxyisoleucine where the hydroxyl group is located on the beta-carbon (position 3) instead of the gamma-carbon (position 4). []
Relevance: While not directly found in fenugreek and differing in the position of the hydroxyl group, their synthesis and study could provide valuable insights into the structure-activity relationship of 4-hydroxyisoleucine analogs. Understanding how the position of the hydroxyl group affects biological activity may aid in developing more potent and selective insulin secretagogues. []
Source and Classification
4-Hydroxyisoleucine is classified as a branched-chain amino acid and is structurally related to isoleucine. It is notable for its insulinotropic properties, which stimulate insulin secretion from pancreatic beta cells. The primary natural source of 4-hydroxyisoleucine is fenugreek seeds, which contain significant concentrations of this amino acid.
Synthesis Analysis
The synthesis of 4-hydroxyisoleucine can be achieved through various methods:
Enzymatic Synthesis:
A two-step enzymatic process involves the aldol condensation of acetaldehyde and alpha-ketobutyrate catalyzed by specific aldolase enzymes. This reaction produces 4-hydroxy-3-methyl-2-keto-pentanoate (HMKP), which is subsequently converted to 4-hydroxyisoleucine via amination using branched-chain amino acid aminotransferase.
Recent advancements have focused on engineering enzymes such as 4-hydroxyisoleucine dehydrogenase to enhance stereoselectivity in the synthesis process, allowing for more efficient production with minimal byproducts.
Chemical Synthesis:
An efficient eight-step chemical synthesis has been developed to produce optically pure (2S,3R,4S)-4-hydroxyisoleucine. This method emphasizes the importance of controlling stereochemistry throughout the synthesis process.
Microbial Fermentation:
Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has been explored to optimize the production of 4-hydroxyisoleucine from glucose and xylose substrates.
Molecular Structure Analysis
The molecular formula for 4-hydroxyisoleucine is C6H13NO3. The compound features:
Three asymmetric centers: This structural complexity necessitates careful control during synthesis to achieve the desired stereoisomer.
Functional Groups: The presence of a hydroxyl group (-OH) contributes to its biological activity and solubility in water.
The stereochemistry of 4-hydroxyisoleucine is critical for its biological function, with the (2S,3R,4S) configuration being the most active form.
Chemical Reactions Analysis
4-Hydroxyisoleucine participates in various biochemical reactions:
Amination Reactions: It can undergo transamination reactions where it acts as an amino donor.
Decarboxylation: Under certain conditions, it can lose a carboxyl group to form other derivatives.
Enzymatic Transformations: The compound's hydroxyl group allows it to participate in oxidation-reduction reactions facilitated by specific enzymes.
Mechanism of Action
The mechanism of action for 4-hydroxyisoleucine primarily involves:
Insulin Secretion Stimulation: It enhances insulin secretion from pancreatic beta cells in response to glucose levels. This action is mediated through signaling pathways that increase intracellular calcium levels and promote exocytosis of insulin granules.
Regulation of Glucose Metabolism: By influencing insulin release, it plays a role in glucose homeostasis and may help mitigate insulin resistance in diabetic conditions.
Physical and Chemical Properties Analysis
Key physical and chemical properties of 4-hydroxyisoleucine include:
These properties contribute to its bioavailability and efficacy as a dietary supplement or therapeutic agent.
Applications
The applications of 4-hydroxyisoleucine are diverse:
Diabetes Management: Its primary application lies in improving glycemic control in diabetic patients by enhancing insulin secretion.
Nutritional Supplements: It is used in dietary supplements aimed at athletes for muscle recovery and metabolic health.
Pharmaceutical Development: Research continues into its potential as a therapeutic agent for metabolic disorders beyond diabetes, including obesity management and metabolic syndrome.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BRD9 contains a single bromodomain and has five isoforms that are produced by alternative splicing. It is thought to function in chromatin remodeling as part of the SWI/SNF complex. I-BRD9 is a BRD9 bromodomain inhibitor with a pIC50 value of 7.3 and a pKd value of 8.7. It displays 700-fold greater selectivity over the tandem bromodomain-containing BET family of proteins and 200-fold selectivity over the highly homologous BRD7 bromodomain. This compound has been used to identify genes regulated by BRD9 in Kasumi-1 cells involved in cancer and immune response signaling. See the Structural Genomics Consortium (SGC) website for more information. I-BRD9 is a bromodomain-containing protein 9 (BRD9) inhibitor which belong to class of (BET) inhibitors that have shown potent anti-inflammatory and anticancer properties. I-BRD9 is developed from thienopyridone scaffold. It can also be used as an identifier for BRD9 regulated gene in Kasumi-1 cells involved in oncology and immune response pathways.
Ibrolipim is a lipoprotein lipase (LPL) activator with antihyperlipidemic activity. Activation of LDL by ibrolipim lowers plasma triglycerides, with a concomitant elevation of high-density lipoprotein cholesterol.
Ibrutinib Interm 0441 is a piperidine derivative with an amine protecting group. It may be used in the preparation of biologically active compounds such as antagonists of the human P2X7 receptor and selective irreversible inhibitors for brutons tyrosine kinase.
Ibudilast is a pyrazolopyridine. Ibudilast is an anti-inflammatory and neuroprotective oral agent which shows an excellent safety profile at 60 mg/day and provides significantly prolonged time-to-first relapse and attenuated brain volume shrinkage in patients with relapsing-remitting (RR) and/or secondary progressive (SP) multiple sclerosis (MS). Ibudilast is currently in development in the U.S. (codes: AV-411 or MN-166), but is approved for use as an antiinflammatory in Japan. Ibudilast is an orally bioavailable inhibitor of cyclic nucleotide phosphodiesterase (PDE), mainly PDE-3, -4, -10, and -11, with anti-(neuro)inflammatory, vasorelaxant, bronchodilator, analgesic, neuroprotective and potential anti-tumor activities. Ibudilast (IBD) is able to cross the blood-brain barrier (BBB). Upon administration, IBD exerts its potential anti-tumor activity against glioblastoma multiforme (GBM) cells by inhibiting PDE-4 and the pro-inflammatory cytokine macrophage migration inhibitory factor (MIF), which results in a decrease in MIF, its receptor CD74, and AKT expression, and attenuates the immunosuppressive properties of monocytic myeloid-derived suppressor cells (MDSCs) and reduces T-regulatory cells (Tregs). This causes GBM cell apoptosis and inhibits GBM cell proliferation. In addition, IBD reduces, through its inhibitory effect on various PDEs, the production of certain pro-inflammatory cytokines, such as interleukin-6 (IL-6), IL- 1beta, leukotriene B4, and tumor necrosis factor-alpha (TNF-a). IBD also upregulates the anti-inflammatory cytokine (IL-10), and promotes the production of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), and neurotrophin-4 (NT-4). It also blocks toll-like receptor-4 (TLR-4), inhibits nitric oxide (NO) synthesis and reduces the level of reactive oxygen species (ROS). It also prevents platelet aggregation, causes cerebral vasodilation, bronchial smooth muscle relaxation, and improves cerebral blood flow. In addition, IBD attenuates the PDE-mediated activation of glial cells and abrogates PDE-mediated neuroinflammation and neurodegeneration. MIF is secreted by cancer stem cells (CSCs) and is highly expressed within GBM and plays a key role in tumor cell proliferation. Co-expression of MIF and CD74 in GBM is associated with poor patient survival.
Carboxyibuprofen is a dicarboxylic acid that is ibuprofen in which one of the methyl groups in the isobutyl portion has been converted to the corresponding carboxylic acid. It has a role as a drug metabolite. It is functionally related to an ibuprofen. It is a conjugate acid of a carboxyibuprofen anion and a carboxyibuprofen(2-).
Ibuprofen is a monocarboxylic acid that is propionic acid in which one of the hydrogens at position 2 is substituted by a 4-(2-methylpropyl)phenyl group. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, a cyclooxygenase 2 inhibitor, a cyclooxygenase 1 inhibitor, an antipyretic, a xenobiotic, an environmental contaminant, a radical scavenger, a drug allergen and a geroprotector. It is functionally related to a propionic acid. It is a conjugate acid of an ibuprofen(1-). Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid and it is considered the first of the propionics. The formula of ibuprofen is 2-(4-isobutylphenyl) propionic acid and its initial development was in 1960 while researching for a safer alternative for aspirin. Ibuprofen was finally patented in 1961 and this drug was first launched against rheumatoid arthritis in the UK in 1969 and USA in 1974. It was the first available over-the-counter NSAID. On the available products, ibuprofen is administered as a racemic mixture. Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo by the activity of the alpha-methylacyl-CoA racemase. In particular, it is generally proposed that the S-enantiomer is capable of eliciting stronger pharmacological activity than the R-enantiomer. Ibuprofen is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of ibuprofen is as a Cyclooxygenase Inhibitor. Ibuprofen is a commonly used nonsteroidal antiinflammatory (NSAID) drug which is available both by prescription and over-the-counter. Ibuprofen is considered to be among the safest NSAIDs and is generally well tolerated but can, nevertheless, rarely cause clinically apparent and serious acute liver injury. Ibuprofen is a natural product found in Plantago major, Syzygium aromaticum, and Artemisia argyi with data available. Ibuprofen Sodium is the sodium salt form of ibuprofen, a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities. Upon administration, ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. Ibuprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic effects. Ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. (NCI05) Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely marketed under various trademarks including Act-3, Advil, Brufen, Motrin, Nuprin, and Nurofen. It is used for relief of symptoms of arthritis, primary dysmenorrhoea, and fever; Ibuprofen is an NSAID which is believed to work through inhibition of cyclooxygenase (COX), thus inhibiting prostaglandin synthesis. There are at least 2 variations of cyclooxygenase (COX-1 and COX-2), ibuprofen inhibits both COX-1 and COX-2. It appears that its analgesic, antipyretic, and anti-inflammatory activity are achieved principally through COX-2 inhibition; whereas COX-1 inhibition is responsible for its unwanted effects on platelet aggregation and the GI mucosa. As with other NSAIDs, ibuprofen inhibits platelet aggregation, but is not used therapeutically for this action since it is a minor and reversible effect. -- Wikipedia. A non-steroidal anti-inflammatory agent with analgesic, antipyretic, and anti-inflammatory properties See also: Ibuprofen Sodium (active moiety of); Ibuprofen Lysine (active moiety of); Acetaminophen; Ibuprofen (component of) ... View More ...